Bienvenue dans la boutique en ligne BenchChem!

S-4048

Structural Biology Transporter Inhibition Cryo-EM

S-4048 (CAS: 173534-37-7) is a synthetic derivative of chlorogenic acid that functions as a potent and specific inhibitor of the glucose-6-phosphate translocase component T1 (G6P T1) of the glucose-6-phosphatase system, encoded by SLC37A4. It is an experimental small-molecule compound with a molecular formula of C32H30ClN3O7 and a molecular weight of 604.05.

Molecular Formula C32H30ClN3O7
Molecular Weight 604.0 g/mol
Cat. No. B1680445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-4048
Synonyms(1-(2-(4-chlorophenyl)-cyclopropylmethoxy)-3,4-dihydroxy-5-(3-imidazo(4,5-b)pyridin-1-yl-3-phenyl-acryloyloxy)-cyclohexanecarboxylic acid)
S 4048
Molecular FormulaC32H30ClN3O7
Molecular Weight604.0 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O
InChIInChI=1S/C32H30ClN3O7/c33-22-10-8-19(9-11-22)23-13-21(23)17-42-32(31(40)41)15-26(37)29(39)27(16-32)43-28(38)14-25(20-5-2-1-3-6-20)36-18-35-30-24(36)7-4-12-34-30/h1-12,14,18,21,23,26-27,29,37,39H,13,15-17H2,(H,40,41)/b25-14-/t21-,23+,26+,27+,29+,32-/m0/s1
InChIKeyMYXPHMOLFCUDIL-MLFVSVOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-4048 Chemical Procurement Guide: Potent Glucose-6-Phosphate Translocase (G6P T1) Inhibitor


S-4048 (CAS: 173534-37-7) is a synthetic derivative of chlorogenic acid [1] that functions as a potent and specific inhibitor of the glucose-6-phosphate translocase component T1 (G6P T1) of the glucose-6-phosphatase system, encoded by SLC37A4 [2]. It is an experimental small-molecule compound with a molecular formula of C32H30ClN3O7 and a molecular weight of 604.05 [3]. The compound acts by sterically occluding the cytoplasmic entry pathway of SLC37A4, trapping the transporter in a cytoplasm-facing conformation [4].

S-4048: Why Substituting with Other G6Pase Inhibitors Introduces Experimental Risk


Generic substitution of S-4048 with other glucose-6-phosphatase system inhibitors, including the parent compound chlorogenic acid or related derivatives such as S-3483 or S-3025, is not scientifically justified due to quantifiable differences in potency, selectivity, mechanism of action, and pharmacokinetic behavior. Chlorogenic acid itself demonstrates substantially weaker inhibition of the G6Pase system [1] and lacks the structural specificity conferred by S-4048's optimized substituents [2]. Similarly, compound S-3483, while active in hepatic microsomes, shows no inhibitory effect in pancreatic islets, indicating divergent tissue selectivity profiles [3]. Furthermore, S-3025 exhibits a markedly different biliary elimination pathway mediated by mrp-2, which is not utilized by S-4048, leading to distinct pharmacokinetic durations of action [4]. These non-interchangeable properties mandate compound-specific procurement for reproducible research outcomes.

S-4048 Quantitative Evidence Guide: Comparator-Based Differentiation Data


S-4048 Cryo-EM Structure: Validated Inhibitory Mechanism vs. Undefined Binding of Chlorogenic Acid

S-4048 has a structurally validated inhibitory mechanism that differs from the parent compound chlorogenic acid and other G6P T1 inhibitors lacking experimentally determined binding modes. Cryo-EM structures at 3.4 Å resolution reveal that S-4048 binds to human SLC37A4 and sterically occludes the cytoplasmic entry pathway by trapping the transporter in a cytoplasm-facing conformation [1]. This high-resolution structural data (PDB ID: 9W1R) provides atomic-level validation of S-4048's mechanism [2].

Structural Biology Transporter Inhibition Cryo-EM

S-4048 IC50 Value of 9.4 nM in Rat Liver Microsomes: Potency vs. Parent Chlorogenic Acid

S-4048 inhibits glucose-6-phosphatase (G6Pase) activity in rat liver microsomes with an IC50 value of 9.4 nM . This represents a quantitatively defined inhibitory potency that distinguishes it from the parent natural product chlorogenic acid, which demonstrates substantially weaker inhibition of the G6Pase system [1]. The inhibition is specific to the translocase component T1 of the glucose-6-phosphatase system [2].

Enzyme Inhibition Glucose Metabolism In Vitro Pharmacology

S-4048 Tissue Selectivity Profile: SLC37A4-Specific Inhibition vs. S-3483

S-4048 demonstrates selective inhibition of SLC37A4 without activity on other SLC37 family members (SLC37A1-A3), as validated by mutational analysis [1]. In contrast, the structurally related chlorogenic acid derivative S-3483 exhibits a distinct tissue selectivity profile: it inhibits translocase activity in hepatic microsomes but shows no inhibitory effect in pancreatic islets, indicating differential tissue-specific activity within the same chemical series [2].

Target Selectivity SLC37A4 Isoform Specificity

S-4048 In Vivo Metabolic Effects: Dose-Dependent Blood Glucose Reduction and Glycogen Accumulation in Rats

S-4048 produces quantifiable, dose-dependent metabolic effects in vivo. In starved and fed rats, S-4048 administration caused dose-dependent reduction of blood glucose levels with corresponding increases in hepatic and renal glycogen and glucose-6-phosphate [1]. In a separate study using S-4048 infusion (30 mg·kg⁻¹·h⁻¹ for 8 h), plasma glucose decreased by 11% and insulin by 48%, while hepatic G6P increased by 201% and glycogen by 182% [2]. These effects are consistent with the compound's mechanism of inhibiting hepatic glucose output via G6P T1 blockade.

In Vivo Pharmacology Glucose Metabolism Glycogen Storage Disease

S-4048 PK Profile: Rapid Biliary Clearance and Short Duration vs. S-3025

S-4048 exhibits a defined pharmacokinetic profile characterized by rapid plasma clearance and efficient hepatobiliary elimination. Following bolus i.v. injection in rats, the blood glucose lowering effect of S-4048 lasted only 60-90 minutes [1]. Plasma clearance of S-4048 was very high, with approximately 72% of total administered radioactivity appearing in bile within 20 minutes after i.v. bolus injection of the radiolabeled analogue [³H]S 1743 [2]. This clearance pathway is mrp-2 independent, distinguishing it from the related analogue S-3025 which is a substrate for mrp-2-mediated biliary elimination [3].

Pharmacokinetics Biliary Excretion Drug Metabolism

S-4048 Optimal Application Scenarios Based on Validated Evidence


Structural Biology: Cryo-EM Studies of SLC37A4 Transporter Mechanism

S-4048 is the only G6P T1 inhibitor with an experimentally determined cryo-EM structure bound to human SLC37A4 (PDB ID: 9W1R, 3.4 Å resolution). This validated binding mode—sterically occluding the cytoplasmic entry pathway and trapping the transporter in a cytoplasm-facing conformation [1]—makes S-4048 uniquely suitable for structural studies requiring an inhibitor with defined atomic-level interactions. This contrasts with chlorogenic acid and other derivatives lacking experimentally resolved binding structures.

Acute In Vivo Metabolic Studies: Short-Term Hepatic Glucose Output Modulation

S-4048's rapid pharmacokinetic profile—characterized by high plasma clearance, efficient hepatobiliary elimination (~72% biliary excretion within 20 minutes), and a blood glucose lowering duration of 60-90 minutes following i.v. bolus administration [2]—makes it optimally suited for acute experimental interventions requiring rapid onset and offset of G6P T1 inhibition. This profile enables time-controlled metabolic studies without prolonged target engagement.

Target Engagement Validation: SLC37A4-Specific Inhibition Assays

S-4048's validated selectivity for SLC37A4 over other SLC37 family members (SLC37A1-A3), confirmed by mutational analysis and structural studies [3], positions it as a preferred tool compound for experiments requiring unambiguous target attribution. This selectivity contrasts with S-3483, which shows differential activity across tissues (hepatic active, islet inactive) without a defined structural selectivity basis [4].

Glycogen Storage Disease Type Ib (GSD-Ib) Disease Modeling

S-4048 serves as a pharmacological tool for experimentally inducing aspects of type 1 glycogen storage disease in laboratory animals [5]. In vivo administration produces quantifiable metabolic changes including dose-dependent blood glucose reduction with corresponding increases in hepatic glycogen (182% increase at 30 mg·kg⁻¹·h⁻¹) and glucose-6-phosphate (201% increase), recapitulating metabolic features of G6P T1 deficiency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-4048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.